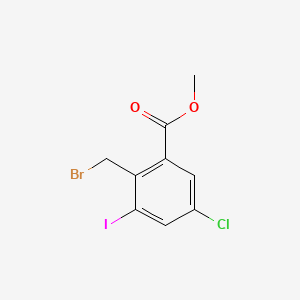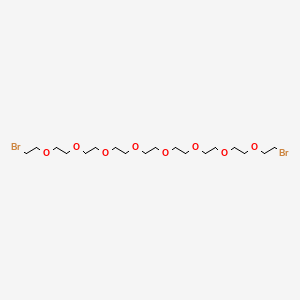![molecular formula C8H9N3O2 B14029848 Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3-aminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. One common method includes the use of microwave irradiation to enhance reaction rates and yields . For instance, the condensation of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium methoxide in methanol can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: As a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antibacterial properties.
作用機序
The mechanism by which methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: Another fused heterocyclic system with comparable applications in medicinal chemistry.
Uniqueness: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-3,5,9H,4H2,1H3 |
InChIキー |
VTYSWEAYMHKYIF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=CCNN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


